

physicochemical properties of 2,2-Dimethylbenzo[d]dioxole-d2

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Compound of Interest

Compound Name: 2,2-Dimethylbenzo[d][1,3]dioxole-d2

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An In-depth Technical Guide on the Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxole and its Deuterated Isotopologue

Disclaimer: This document provides a comprehensive overview of the physicochemical properties of 2,2-Dimethyl-1,3-benzodioxole. The requested compound, 2,2-Dimethylbenzo[d]dioxole-d2, is a deuterated isotopologue of this parent molecule. Specific experimental data for the d2-variant is not available in public literature. Therefore, this guide focuses on the well-characterized parent compound. The introduction of deuterium atoms is expected to cause minor variations in properties such as molecular weight, density, and vibrational frequencies (IR spectroscopy), but will not significantly alter properties like melting point, boiling point, or general reactivity.

Core Physicochemical Properties

2,2-Dimethyl-1,3-benzodioxole (also known as 1,2-(Isopropylidenedioxy)benzene) is a versatile organic compound used as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^[1] Its stability and reactivity make it a valuable intermediate in organic synthesis.^[1]

Quantitative Data Summary

The key physicochemical properties of 2,2-Dimethyl-1,3-benzodioxole are summarized in the table below. This data is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Identifiers		
CAS Number	14005-14-2	[1][2][3]
Molecular Formula	C ₉ H ₁₀ O ₂	[1][2]
Molecular Weight	150.174 g/mol (Exact Mass: 150.068085)	[2]
Physical Properties		
Appearance	Colorless to slightly yellow clear liquid	[1]
Melting Point	3 °C	[1][2][4]
Boiling Point	182 °C / 186.9 ± 15.0 °C (at 760 mmHg)	[1][2]
Density	1.06 g/cm ³ / 1.1 ± 0.1 g/cm ³	[1][2]
Refractive Index (n _{20/D})	1.51 / 1.5050 - 1.5090	[1][4]
Safety & Handling		
Flash Point	69.0 ± 10.8 °C	[2]
Vapor Pressure	0.9 ± 0.3 mmHg at 25°C	[2]
Purity Specification	≥ 98% (by Gas Chromatography)	[1]
Storage Conditions	Store at Room Temperature, Sealed in Dry Place	[1][4]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2,2-Dimethyl-1,3-benzodioxole.

Synthesis Protocol: Acetal Formation

The compound is typically synthesized via the reaction of catechol (pyrocatechol) with acetone. One common method involves the use of an acid catalyst and a dehydrating agent.

Objective: To synthesize 2,2-Dimethyl-1,3-benzodioxole from catechol and acetone.

Materials:

- Catechol (55 g, 0.5 moles)[5]
- Acetone (150 ml)[5]
- Benzene (150 ml)[5]
- p-Toluenesulfonic acid (15 mg, catalyst)[5]
- 4Å Molecular Sieves (140 g, baked)[5]
- 10% Sodium Hydroxide (NaOH) solution
- Hexane
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Soxhlet extractor, reflux apparatus, rotary evaporator

Procedure:

- A mixture of catechol, acetone, benzene, and p-toluenesulfonic acid is placed in a flask.[5]
- The flask is fitted with a Soxhlet extractor containing 140 g of baked 4Å molecular sieves.[5]
- The mixture is refluxed for 24 hours.[5]
- The molecular sieves are replaced with a fresh batch, and refluxing is continued for another 24 hours to ensure the removal of water and drive the reaction to completion.[5]
- After cooling, the solvents (acetone, benzene) are removed under reduced pressure using a rotary evaporator.[5]

- The resulting residue is triturated with 1 liter of hexane.[5]
- The hexane solution is washed with a 10% NaOH solution until the aqueous washes are colorless, removing any unreacted catechol.[5]
- The separated organic layer is dried over anhydrous sodium sulfate (Na_2SO_4).[5]
- The hexane is evaporated to yield the final product as an oil.[5]



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A representative workflow for the synthesis of 2,2-Dimethyl-1,3-benzodioxole.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of volatile and semi-volatile organic compounds like 2,2-Dimethyl-1,3-benzodioxole.[1][6]

Objective: To determine the purity of a sample by separating its components.

Apparatus:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID).[7]
- Capillary column (e.g., Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm).[7]
- Carrier gas (Helium or Nitrogen, high purity).[6][8]
- Sample vials and microsyringe.

Procedure:

- Instrument Setup: The GC is configured with appropriate parameters for the inlet, column, and detector. A typical setup might involve an inlet temperature of 270°C, a detector temperature of 300°C, and a 100:1 split ratio.[7]

- **Temperature Program:** A column temperature program is set. For example, hold at 60°C for 10 minutes, then ramp up at 5°C/min to 150°C and hold for 10 minutes.[7]
- **Sample Preparation:** The sample is typically diluted in a suitable volatile solvent, though neat injections are also possible.
- **Injection:** A small volume (e.g., 0.5 µL) of the sample is injected into the GC inlet.[7] The high temperature of the inlet vaporizes the sample.[6]
- **Separation:** The inert carrier gas sweeps the vaporized sample onto the column.[6] Components of the sample travel through the column at different rates based on their boiling points and interaction with the stationary phase, achieving separation.[6]
- **Detection:** As each component elutes from the column, it is detected by the FID. The detector generates an electrical signal proportional to the amount of the component.
- **Analysis:** The output is a chromatogram, a graph showing peaks corresponding to each component.[6] The area under each peak is integrated to determine the relative percentage of each component, with the largest peak representing the main compound. Purity is often expressed as the area percentage of the main peak.

Boiling Point Determination (Capillary Method)

The boiling point is a key physical constant used for identification and purity assessment. The capillary method (or Thiele tube method) is suitable for small sample volumes.[9][10]

Objective: To determine the boiling point of the liquid sample.

Apparatus:

- Thiele tube or an aluminum heating block.[9][11]
- Thermometer.
- Small fusion or test tube.[9]
- Capillary tube, sealed at one end.[9][11]

- Heat source (e.g., Bunsen burner).

Procedure:

- A small amount of the liquid is placed in the fusion tube.[9]
- The capillary tube is placed inside the fusion tube with its open end submerged in the liquid and the sealed end pointing up.[9][10]
- The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]
- The assembly is placed in a Thiele tube containing heating oil or inserted into an aluminum block.[11][12]
- The apparatus is heated slowly and uniformly.[9]
- As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
- When the temperature reaches the liquid's boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[9]
- The heat is removed, and the apparatus is allowed to cool slowly.
- The moment the bubbling stops and the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[10][11]

Refractive Index Measurement

The refractive index is another important physical property for identifying a liquid compound. It is typically measured using a refractometer.

Objective: To measure the refractive index of the liquid sample.

Apparatus:

- Abbe Refractometer.

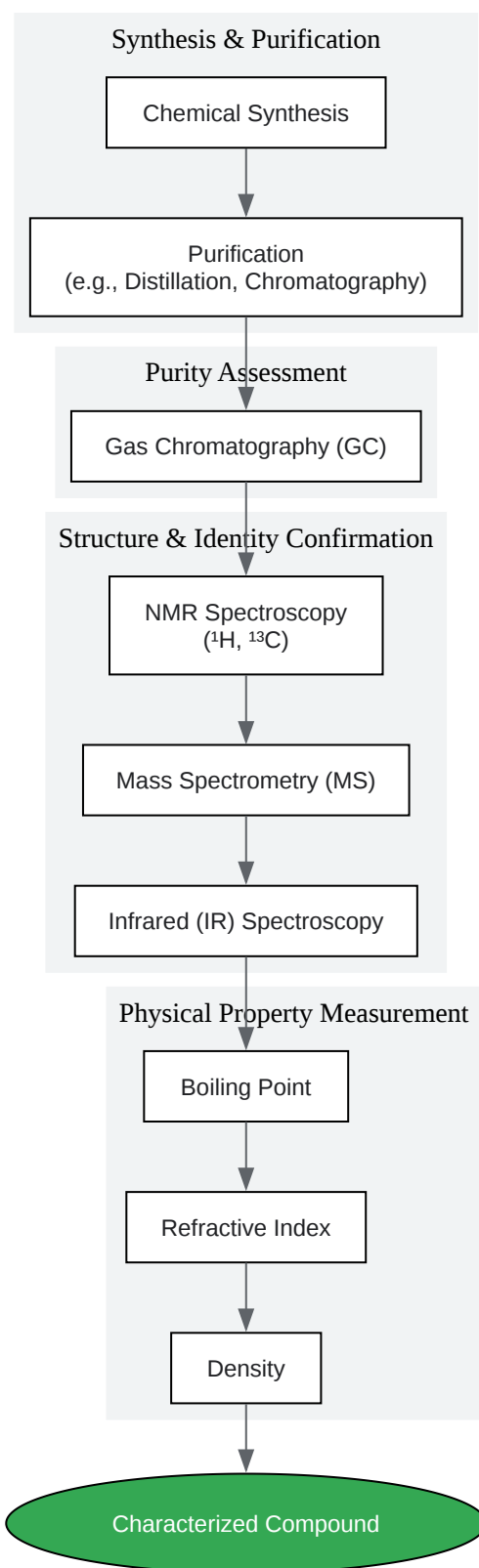
- Constant temperature water bath (typically set to 20°C).
- Dropper or pipette.
- Lens paper and ethanol.

Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Connect the refractometer to the water bath to maintain a constant temperature (e.g., 20°C).
- Place a few drops of the sample onto the lower prism.
- Close the prisms carefully to spread the liquid into a thin film.
- Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp contrast.
- Adjust the compensator knob to eliminate any color fringes at the boundary line.
- Align the boundary line precisely with the crosshairs in the eyepiece.
- Read the refractive index value from the scale. This value is typically reported with the temperature, such as $n_{20/D}$, indicating measurement at 20°C using the sodium D-line.^[1]

Analytical Characterization Workflow

A logical workflow is essential for the comprehensive characterization of a synthesized chemical compound. This involves confirming the purity, identity, and structure of the target molecule.



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Logical workflow for the characterization of a synthesized organic compound.

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